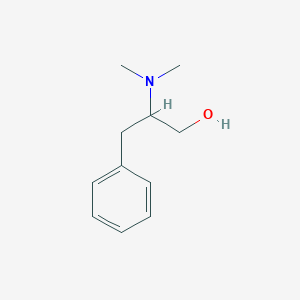

2-(Dimethylamino)-3-phenylpropan-1-ol

描述

IUPAC Nomenclature and Systematic Naming Conventions

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines for organic compounds containing both alcohol and amine functional groups. The compound's official IUPAC name reflects the longest carbon chain containing the primary alcohol group as the principal functional group, with the dimethylamino substituent designated at position 2 and the phenyl group at position 3 of the propanol backbone. This nomenclature system prioritizes the alcohol functionality over the tertiary amine, resulting in the systematic name that clearly identifies the spatial arrangement of functional groups along the three-carbon chain.

Alternative naming conventions documented in chemical databases include systematic variations that emphasize different structural aspects of the molecule. The compound appears in literature with several synonymous designations, including benzenepropanol derivatives and N,N-dimethyl phenylalaninol formulations that highlight its relationship to amino acid alcohols. These naming variations reflect the compound's potential synthetic origins and its structural similarity to naturally occurring amino alcohol derivatives, particularly those derived from phenylalanine reduction pathways.

The Chemical Abstracts Service registry number 60577-28-8 provides a unique identifier for this specific molecular structure, distinguishing it from closely related positional isomers that share identical molecular formulas but differ in substitution patterns. Database entries consistently maintain the this compound designation as the preferred systematic name, ensuring accurate identification across scientific literature and commercial chemical catalogs. The systematic nomenclature also facilitates computer-aided molecular design applications and structure-activity relationship studies by providing unambiguous structural identification.

Molecular Formula and Weight Analysis

The molecular formula C₁₁H₁₇NO represents the exact atomic composition of this compound, encompassing eleven carbon atoms, seventeen hydrogen atoms, one nitrogen atom, and one oxygen atom. This empirical formula corresponds to a molecular weight of 179.26 grams per mole, as calculated through standard atomic mass summation methods. The molecular weight determination reflects contributions from the aromatic benzene ring system (C₆H₅, 77.10 g/mol), the propanol backbone (C₃H₇O, 59.09 g/mol), and the dimethylamino functional group (N(CH₃)₂, 43.07 g/mol).

Computational molecular weight calculations using advanced chemical informatics tools confirm the theoretical mass of 179.131014 daltons for the monoisotopic molecular ion. This precise mass determination enables accurate mass spectrometric identification and distinguishes the compound from potential isobaric interferents in analytical applications. The exact mass calculation accounts for the most abundant isotopes of constituent elements: ¹²C, ¹H, ¹⁴N, and ¹⁶O, providing essential data for high-resolution mass spectrometry verification of molecular identity.

Molecular formula analysis reveals specific structural characteristics that influence the compound's physicochemical properties. The presence of eleven carbon atoms, including six aromatic carbons, contributes significantly to the molecule's lipophilic character, while the nitrogen and oxygen heteroatoms introduce polar functionality that modulates solubility and intermolecular interactions. The hydrogen-to-carbon ratio of 1.55 indicates a relatively saturated aliphatic region combined with the aromatic phenyl substituent, affecting molecular flexibility and conformational behavior.

Table 1: Molecular Composition Analysis of this compound

| Component | Atomic Contribution | Mass Contribution (g/mol) | Percentage of Total Mass |

|---|---|---|---|

| Carbon (11 atoms) | C₁₁ | 132.11 | 73.71% |

| Hydrogen (17 atoms) | H₁₇ | 17.13 | 9.56% |

| Nitrogen (1 atom) | N | 14.01 | 7.82% |

| Oxygen (1 atom) | O | 16.00 | 8.93% |

| Total | C₁₁H₁₇NO | 179.25 | 100.00% |

Stereochemical Configuration and Chiral Centers

The stereochemical analysis of this compound reveals the presence of one asymmetric carbon center located at position 2 of the propanol chain, where the dimethylamino group is attached. This chiral center creates the potential for two enantiomeric forms: (2S)-2-(dimethylamino)-3-phenylpropan-1-ol and (2R)-2-(dimethylamino)-3-phenylpropan-1-ol, each exhibiting distinct three-dimensional spatial arrangements of the four different substituents around the stereogenic carbon. The stereochemical designation follows Cahn-Ingold-Prelog priority rules, where the hydroxyl group, phenylmethyl group, dimethylamino group, and hydrogen atom are ranked according to atomic number and molecular connectivity.

Database records document the existence of both stereoisomeric forms, with specific Chemical Abstracts Service registry numbers assigned to individual enantiomers. The (2S)-enantiomer, identified by the registry number 27720-03-2, represents one specific spatial configuration where the dimethylamino group adopts a defined orientation relative to the phenyl and hydroxyl substituents. Computational modeling studies indicate that the stereochemical configuration significantly influences the molecule's conformational preferences and potential biological activity profiles, as different enantiomers may interact distinctly with chiral biological targets.

Structural elucidation using advanced spectroscopic techniques confirms the stereochemical assignments and provides detailed information about the preferred conformational states of each enantiomer. The presence of the bulky dimethylamino group at the chiral center creates steric interactions that influence the overall molecular geometry and may affect intermolecular recognition processes. Nuclear magnetic resonance spectroscopic analysis reveals characteristic coupling patterns and chemical shift differences that enable differentiation between stereoisomeric forms and confirmation of absolute configuration assignments.

Table 2: Stereochemical Properties of this compound

Comparative Structural Analysis with Positional Isomers

Comparative structural analysis reveals significant differences between this compound and its primary positional isomer, 3-(dimethylamino)-1-phenylpropan-1-ol, which exhibits the same molecular formula but distinct substitution patterns. The positional isomer features the dimethylamino group at position 3 and the phenyl group at position 1 of the propanol chain, creating fundamentally different electronic and steric environments around the functional groups. This structural rearrangement results in altered physicochemical properties, including different boiling points, solubility characteristics, and potential biological activities.

The 3-(dimethylamino)-1-phenylpropan-1-ol isomer, identified by Chemical Abstracts Service registry number 5554-64-3, demonstrates distinct structural characteristics that differentiate it from the 2-substituted analog. The alternative positioning places the alcohol group adjacent to the phenyl ring, creating a benzylic alcohol functionality that exhibits different chemical reactivity patterns compared to the primary alcohol in the target compound. Additionally, the dimethylamino group's location at the terminal position affects the molecule's overall polarity distribution and hydrogen bonding capabilities.

Molecular modeling studies indicate that the positional isomers adopt different preferred conformations due to varying intramolecular interactions and steric constraints. The this compound structure positions the nitrogen atom closer to the hydroxyl group, potentially enabling intramolecular hydrogen bonding that stabilizes specific conformational states. In contrast, the 3-(dimethylamino)-1-phenylpropan-1-ol isomer places these functional groups at greater distances, reducing the likelihood of such stabilizing interactions and allowing greater conformational flexibility.

Database searches reveal additional structural analogs, including 1-(dimethylamino)-3-phenylpropan-2-ol and various stereoisomeric forms that further expand the family of related compounds. These structural variants demonstrate how subtle changes in functional group positioning can dramatically alter molecular properties and potential applications. The systematic comparison of these isomers provides valuable insights into structure-property relationships and guides rational molecular design strategies for related compounds.

Table 3: Structural Comparison of Phenylpropanol Dimethylamino Isomers

属性

IUPAC Name |

2-(dimethylamino)-3-phenylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO/c1-12(2)11(9-13)8-10-6-4-3-5-7-10/h3-7,11,13H,8-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWJAUYRBYPFPDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(CC1=CC=CC=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60577-28-8 | |

| Record name | NSC45499 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45499 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

准备方法

General Synthetic Strategy

The preparation of 2-(dimethylamino)-3-phenylpropan-1-ol typically involves multi-step synthetic routes starting from substituted phenylacetaldehydes or related precursors. The key steps include:

- Formation of a nitro alcohol intermediate via Henry (nitroaldol) reaction.

- Catalytic reduction of the nitro group to an amine.

- Subsequent dimethylation of the amino group to yield the dimethylamino derivative.

Preparation via Nitro Alcohol Intermediate and Raney Nickel Catalyzed Reduction

One of the most established methods involves the synthesis of a nitro alcohol precursor followed by catalytic hydrogenation and methylation.

Stepwise Process:

Step 1: Formation of 3-nitro-1-phenylpropan-2-ol

- React phenylacetaldehyde with nitromethane in the presence of a strong base such as potassium hydroxide.

- The reaction is typically carried out in a lower alkanol solvent (ethanol or methanol).

- Initial temperature is controlled at around -10°C, then allowed to rise to ambient temperature (18–28°C) to complete the reaction.

- This yields the nitro alcohol intermediate as an oil or solid, which can be used directly in the next step.

Step 2: Catalytic Reduction and Dimethylation

- The nitro alcohol is subjected to hydrogenation using Raney nickel catalyst under elevated hydrogen pressure (100–400 psi, optimally around 250 psi).

- The reaction temperature is maintained between 0°C and 120°C, preferably 10–40°C, often at ambient temperature.

- Solvents used include ethanol or aqueous lower alkanols.

- Formaldehyde (as formalin) may be added during hydrogenation to facilitate in situ dimethylation of the amine.

- Alternatively, dimethylation is carried out post-reduction by refluxing the primary amine with formic acid and formaldehyde.

- The final product can be isolated as its hydrochloride or other pharmaceutically acceptable salts.

Reaction Conditions Summary Table:

| Step | Reagents/Conditions | Temperature (°C) | Pressure (psi) | Solvent | Yield (%) |

|---|---|---|---|---|---|

| Nitro alcohol formation | Phenylacetaldehyde + nitromethane + KOH | -10 to 28 | Atmospheric | Ethanol or Methanol | ~70 |

| Reduction & methylation | Raney Ni, H2, formaldehyde (optional), acetic acid | 10 to 40 | 200-300 | Ethanol or aqueous alkanols | ~72 |

| Dimethylation (if separate) | Formic acid + formaldehyde, reflux | Reflux (~100) | Atmospheric | Formic acid/formaldehyde | High, ~70-80 |

This process is described in detail in European Patent EP0022310A2, which emphasizes the efficiency and improved yields over earlier methods.

Alternative Dimethylation via Reductive Amination

Another approach involves the reductive amination of 3-phenylpropan-1-one derivatives:

- Starting from 3-phenylpropan-1-one hydrochloride, N,N-dimethylamine hydrochloride and paraformaldehyde are reacted in 2-propanol.

- The mixture is stirred at elevated temperature (~85°C) for extended periods (around 25 hours).

- The reaction proceeds via formation of an iminium intermediate and subsequent reduction to the dimethylamino alcohol.

- The product is isolated by cooling and filtration, providing yields around 80% with high purity.

This method, reported in recent literature, offers a direct route to the dimethylamino alcohol without the need for separate nitro intermediates.

Metal-Free and Catalytic Reductive Methods

Recent advances include metal-free reductive amination and catalytic hydrogenation methods:

- Use of activated manganese dioxide for oxidation steps and mild catalytic conditions for reductive amination.

- Reactions are carried out under inert atmosphere with dry solvents to improve selectivity and yield.

- These methods provide cleaner reactions with fewer byproducts and are suitable for scale-up.

Such approaches have been detailed in research articles focusing on β-aminoketone synthesis, which are structurally related to this compound.

Enantiomerically Pure Preparations

For applications requiring chiral purity:

- Resolution of racemic mixtures is achieved by forming diastereomeric salts with chiral amines (e.g., (S)- or (R)-1-phenylethylamine).

- The salts are separated by crystallization, then converted back to the free base.

- This approach is used in the synthesis of enantiopure analogs for pharmaceutical use.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents & Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Nitro alcohol + Raney Ni reduction | Phenylacetaldehyde + nitromethane | KOH base, ethanol solvent, Raney Ni, H2 (250 psi), formaldehyde | High yield, well-established | Multi-step, requires high pressure H2 |

| Reductive amination | 3-Phenylpropan-1-one hydrochloride | N,N-dimethylamine hydrochloride, paraformaldehyde, 2-propanol, heat (85°C) | Direct, good yield | Long reaction time |

| Metal-free reductive amination | β-Aminoketone precursors | MnO2 oxidation, mild catalytic conditions | Cleaner reaction, scalable | May require specialized reagents |

| Chiral resolution | Racemic this compound | Chiral amines, crystallization | Enantiomeric purity | Additional separation step |

Research Findings and Optimization Notes

- Elevated hydrogen pressure significantly accelerates the reduction step and improves yields.

- Use of formaldehyde during hydrogenation allows simultaneous reduction and methylation, simplifying the process.

- Reaction temperatures between ambient and 40°C optimize catalyst activity and selectivity.

- Choice of solvent affects crystallization and polymorphic form of the final hydrochloride salt, impacting storage stability.

- Chiral resolution remains the preferred method for obtaining enantiomerically pure products, critical for pharmaceutical applications.

化学反应分析

Types of Reactions: 2-(Dimethylamino)-3-phenylpropan-1-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: It can be reduced to form secondary amines or alcohols.

Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

Oxidation: Benzaldehyde or benzophenone derivatives.

Reduction: Secondary amines or alcohols.

Substitution: Various substituted phenylpropanol derivatives.

科学研究应用

2-(Dimethylamino)-3-phenylpropan-1-ol has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

Biology: The compound is studied for its potential effects on biological systems, including its role as a neurotransmitter analog.

Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.

作用机制

The mechanism of action of 2-(Dimethylamino)-3-phenylpropan-1-ol involves its interaction with various molecular targets in the body. It is believed to act on neurotransmitter receptors, modulating their activity and influencing neural signaling pathways. The compound’s effects are mediated through its binding to specific receptors and altering their function .

相似化合物的比较

3-(Diethylamino)-2,2-dimethyl-propan-1-ol

- Structural Differences: The diethylamino group (-N(CH₂CH₃)₂) replaces the dimethylamino group, and two methyl groups are added at the second carbon.

- Physical Properties: Property 3-(Diethylamino)-2,2-dimethyl-propan-1-ol rac-1-(4-(Dimethylamino)phenyl)-3-phenylpropan-1-ol (Analog) Molar Mass 159.27 g/mol ~255.3 g/mol (estimated) Density 0.875 g/cm³ Not reported Phase at Room Temperature Clear liquid White solid Flash Point 73.9 °C Not reported

- Reactivity and Safety: The diethylamino analog requires stringent handling (respiratory protection, chemical-resistant gloves) due to its liquid phase and moderate flash point . In contrast, dimethylamino-phenylpropanol analogs are solids, likely safer for handling but may pose dust-related risks .

Ethyl 4-(Dimethylamino)benzoate

- Functional Differences: Contains an ester group (-COO-) and a dimethylamino-substituted aromatic ring instead of a propanol backbone.

- Reactivity: In resin cements, ethyl 4-(dimethylamino)benzoate demonstrates higher reactivity (degree of conversion = 85%) compared to 2-(dimethylamino)ethyl methacrylate (degree of conversion = 65%) due to better electron-donating capacity . This suggests that aromatic dimethylamino groups enhance photopolymerization efficiency compared to aliphatic analogs.

2,2-Dimethyl-3-(3-tolyl)propan-1-ol

- Structural Differences : A tolyl (methyl-substituted phenyl) group replaces the phenyl group, and two methyl groups are added at the second carbon.

- Applications: Approved for use in fragrances up to 5% concentration in cosmetics, indicating lower toxicity compared to unregulated amino alcohols . The methyl substituent on the aromatic ring likely improves stability and reduces metabolic oxidation risks.

Functional Comparison with Pharmaceutical Analogs

Droloxifene Derivatives

- Structural Similarities: Droloxifene derivatives (e.g., (E)-3-(1-(4-(2-(Dimethylamino)ethoxy)phenyl)-2-phenyl-1-butenyl)phenol) share the dimethylaminoethoxy-phenyl motif, which is critical for estrogen receptor binding .

- Biological Implications: The dimethylamino group in droloxifene enhances solubility and bioavailability, a property likely shared with 2-(dimethylamino)-3-phenylpropan-1-ol. However, the propanol backbone in the target compound may reduce lipophilicity compared to droloxifene’s stilbene structure.

生物活性

2-(Dimethylamino)-3-phenylpropan-1-ol, also known as DMPPA , is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and neurobiology. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : CHN

- Molecular Weight : 179.26 g/mol

- Structure : The compound features a dimethylamino group and a phenyl group attached to a propanol backbone, which contributes to its biological activity.

DMPPA primarily interacts with neurotransmitter receptors, influencing various neurological pathways. Its mechanism can be summarized as follows:

- Receptor Interaction : DMPPA has been shown to bind to adrenergic and dopaminergic receptors, modulating neurotransmitter release and uptake.

- Neurotransmitter Systems : The compound affects the levels of neurotransmitters such as dopamine and norepinephrine, potentially leading to changes in mood and behavior .

- Enzyme Modulation : DMPPA may inhibit or activate specific enzymes involved in neurotransmitter metabolism, altering synaptic transmission .

Neuropharmacological Effects

Research indicates that DMPPA exhibits several neuropharmacological effects:

- Antidepressant-like Activity : In animal models, DMPPA has demonstrated potential antidepressant effects, likely due to its influence on serotonin and norepinephrine levels.

- Cognitive Enhancement : Studies suggest that DMPPA may improve cognitive functions by enhancing cholinergic activity in the brain.

Toxicity and Safety Profile

The safety profile of DMPPA has been assessed in various studies:

- Toxicity Studies : At lower doses, DMPPA appears to be safe with minimal adverse effects; however, higher doses can lead to toxicity characterized by neurobehavioral changes.

- Metabolic Pathways : The compound undergoes metabolic transformations that may affect its bioavailability and toxicity .

Study 1: Antidepressant Effects

A study evaluated the antidepressant-like effects of DMPPA in a rat model. Results indicated significant reductions in immobility time during forced swim tests, suggesting an increase in antidepressant activity compared to control groups .

Study 2: Cognitive Function Enhancement

In another experiment involving aged mice, administration of DMPPA improved performance in memory tasks. This effect was attributed to enhanced cholinergic signaling, supporting the compound's potential use in treating cognitive decline associated with aging.

Data Summary

The following table summarizes key findings from research studies on DMPPA:

| Study | Biological Effect | Model Used | Key Findings |

|---|---|---|---|

| 1 | Antidepressant | Rat Model | Reduced immobility time; increased serotonin levels |

| 2 | Cognitive Enhancement | Aged Mice | Improved memory performance; enhanced cholinergic activity |

| 3 | Neurotransmitter Modulation | In Vitro | Increased dopamine release; inhibition of reuptake |

常见问题

Basic Research Questions

Q. What are the key challenges in synthesizing 2-(Dimethylamino)-3-phenylpropan-1-ol with high enantiomeric purity, and how can they be addressed methodologically?

- Answer : The stereochemistry of this compound is critical for pharmacological applications, as enantiomers may exhibit divergent biological activities. Traditional methods often yield racemic mixtures, necessitating chiral resolution techniques like enzymatic kinetic resolution or asymmetric catalysis. For example, using chiral auxiliaries during the reduction of the intermediate ketone (e.g., 3-(dimethylamino)-1-phenylpropan-1-one) with enantioselective catalysts (e.g., BINAP-Ru complexes) can enhance enantiomeric excess (ee) . Optimizing reaction conditions (temperature, solvent polarity) and employing advanced purification methods (chiral HPLC) are also critical for isolating the desired enantiomer .

Q. How can researchers ensure the stability of this compound during storage and experimental procedures?

- Answer : Stability testing under varying conditions (pH, temperature, light exposure) is essential. The compound’s tertiary amine group is prone to oxidation; thus, storage under inert gas (argon/nitrogen) in amber glassware at −20°C is recommended. Analytical techniques like NMR and HPLC should be used periodically to monitor degradation products .

Q. What are the optimal protocols for characterizing the compound’s purity and structural integrity?

- Answer : Combine multiple techniques:

- Chromatography : HPLC with UV detection (λ = 254 nm) and a C18 column to assess purity.

- Spectroscopy : H/C NMR to confirm functional groups (e.g., dimethylamino at δ ~2.2–2.5 ppm, phenyl protons at δ ~7.2–7.5 ppm) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (CHNO, 179.26 g/mol) .

- X-ray crystallography (if crystalline): Resolve absolute configuration using SHELXL or OLEX2 software .

Advanced Research Questions

Q. How can computational methods aid in predicting the compound’s reactivity and optimizing synthetic routes?

- Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states during key reactions (e.g., reduction of the ketone intermediate). Software like Gaussian or ORCA can predict activation energies and guide solvent/catalyst selection . Retrosynthetic analysis tools (e.g., Pistachio/Reaxys databases) enable one-step synthesis planning by identifying feasible precursors .

Q. What strategies are effective in resolving contradictory data regarding the compound’s biological activity across studies?

- Answer : Contradictions often arise from differences in enantiomeric purity, assay conditions, or cell models. Mitigation strategies include:

- Standardization : Use USP/EP reference standards for biological assays .

- Dose-response curves : Validate activity across multiple concentrations (e.g., IC values in neuropharmacological assays) .

- Meta-analysis : Compare data across studies using platforms like PubChem or DSSTox to identify outliers .

Q. How can the compound’s chiral centers be exploited in designing enantioselective catalysts or pharmaceuticals?

- Answer : The (R)-enantiomer may act as a chiral ligand in asymmetric catalysis (e.g., hydrogenation of ketones). For drug development, molecular docking studies (AutoDock Vina) can predict enantiomer-specific binding to targets like serotonin receptors. Pharmacokinetic profiling (e.g., CYP450 metabolism) is required to assess therapeutic potential .

Safety and Handling

Q. What personal protective equipment (PPE) and safety protocols are mandatory when handling this compound?

- Answer : Required PPE includes:

- Respiratory : NIOSH-approved respirator for aerosol prevention.

- Gloves : Nitrile or neoprene gloves (chemical resistance tested via ASTM F739).

- Eye protection : OSHA-compliant goggles.

Emergency protocols: Immediate decontamination with water for skin/eye contact; artificial respiration if inhaled .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。